4-Benzyloxy-3,5-dimethylbenzaldehyde
CAS No.: 144896-51-5
Cat. No.: VC21107369
Molecular Formula: C16H16O2
Molecular Weight: 240.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144896-51-5 |
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Molecular Formula | C16H16O2 |
Molecular Weight | 240.3 g/mol |
IUPAC Name | 3,5-dimethyl-4-phenylmethoxybenzaldehyde |
Standard InChI | InChI=1S/C16H16O2/c1-12-8-15(10-17)9-13(2)16(12)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Standard InChI Key | GSYUTKRSEZMBNC-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C=O |
Canonical SMILES | CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C=O |
Introduction
Chemical Identity and Structure
4-Benzyloxy-3,5-dimethylbenzaldehyde (CAS 144896-51-5) is an aromatic aldehyde with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol . The compound consists of a benzaldehyde core with a benzyloxy group at the 4-position and methyl groups at the 3 and 5 positions. This structural arrangement creates a molecule with distinct chemical reactivity patterns and physical properties.
The compound is also known by several synonyms:
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3,5-Dimethyl-4-benzyloxybenzaldehyde
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3,5-Dimethyl-4-phenylmethoxybenzaldehyde
The SMILES notation for this compound is CC1=CC(C=O)=CC(C)=C1OCC1=CC=CC=C1, which provides a linear representation of its chemical structure . The InChIKey identifier is GSYUTKRSEZMBNC-UHFFFAOYSA-N, which serves as a unique digital signature for this chemical entity .
Structural Features
The molecule possesses several key structural elements that define its chemical behavior:
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An aldehyde group (-CHO) that serves as a reactive site for numerous chemical transformations
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Two methyl groups at the meta positions relative to the aldehyde, which contribute to the electronic properties of the aromatic ring
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A benzyloxy group at the para position to the aldehyde, which introduces additional reactivity and synthetic potential
Chemical Classification
According to its chemical composition and reactivity, 4-benzyloxy-3,5-dimethylbenzaldehyde falls into several important chemical categories:
Physical Properties
4-Benzyloxy-3,5-dimethylbenzaldehyde exhibits distinctive physical properties that influence its handling, storage, and application in various chemical processes. These properties have been determined through standard analytical methods and are essential for understanding the compound's behavior in different environments.
Physical State and Appearance
At room temperature, 4-benzyloxy-3,5-dimethylbenzaldehyde typically exists as a crystalline solid. Its physical appearance and sensory properties are consistent with those of similar aromatic aldehydes.
Thermal Properties
The thermal characteristics of 4-benzyloxy-3,5-dimethylbenzaldehyde are crucial for its processing and storage requirements. The compound's key thermal properties are summarized in Table 1.
Table 1: Thermal Properties of 4-Benzyloxy-3,5-dimethylbenzaldehyde
Property | Value | Reference |
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Melting Point | 103-104 °C | |
Boiling Point | 162-163 °C (at 1 mm Hg) | |
Flash Point | >230 °F |
The relatively high melting and boiling points of this compound indicate good thermal stability, which can be advantageous for various synthetic applications requiring elevated temperatures.
Other Physical Properties
Additional physical parameters that characterize 4-benzyloxy-3,5-dimethylbenzaldehyde are presented in Table 2.
Table 2: Additional Physical Properties of 4-Benzyloxy-3,5-dimethylbenzaldehyde
The air sensitivity of this compound necessitates appropriate handling and storage conditions to prevent degradation through oxidation processes.
Chemical Reactivity and Behavior
The chemical reactivity of 4-benzyloxy-3,5-dimethylbenzaldehyde is primarily governed by the presence of the aldehyde functional group, which serves as an electrophilic center for various nucleophilic additions and condensation reactions.
Characteristic Reactions
As an aromatic aldehyde, 4-benzyloxy-3,5-dimethylbenzaldehyde can participate in numerous reactions typical of aldehydes:
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Nucleophilic additions to form hemiacetals and acetals
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Aldol condensations with other carbonyl compounds
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Reductive transformations to corresponding alcohols
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Oxidation to carboxylic acids
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Wittig reactions to form alkenes
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Schiff base formation with primary amines
The presence of the benzyloxy group introduces additional reactivity, particularly in hydrogenolysis reactions where the benzyl group can be removed under appropriate conditions.
Stability Considerations
The compound is noted to be air sensitive , which suggests susceptibility to oxidation upon prolonged exposure to atmospheric oxygen. This property necessitates appropriate storage conditions, typically under inert atmosphere or in sealed containers with minimal headspace.
Applications and Significance
The structural features of 4-benzyloxy-3,5-dimethylbenzaldehyde make it valuable in various chemical applications, particularly in synthetic chemistry and pharmaceutical development.
Synthetic Applications
As an aldehyde with additional functional groups, 4-benzyloxy-3,5-dimethylbenzaldehyde serves as a versatile building block in organic synthesis. The compound can be categorized as an aromatic heterocycle and benzaldehyde derivative, making it useful in the preparation of more complex molecules .
Related Compounds and Derivatives
4-Benzyloxy-3,5-dimethylbenzaldehyde belongs to a family of related compounds that share structural similarities but differ in their functional groups or substitution patterns.
Structural Analogs
Several compounds structurally related to 4-benzyloxy-3,5-dimethylbenzaldehyde have been identified:
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4-Benzyloxy-3,5-dimethylbenzoic acid (CAS 97888-80-7): The corresponding carboxylic acid, which has applications in pharmaceutical synthesis, particularly in developing anticancer drugs .
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4-(Benzyloxy)-3,5-dimethylphenol (CAS 147351-66-4): A phenolic derivative that lacks the aldehyde functional group.
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4-Benzyloxy-3,5-dibromo-benzaldehyde (CAS 249515-06-8): A structurally similar compound where the methyl groups are replaced by bromine atoms.
These structural relationships illustrate the versatility of the benzyloxy-substituted aromatic scaffold in creating compounds with diverse chemical and potentially biological properties.
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